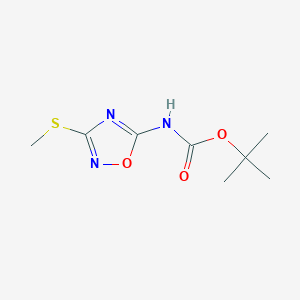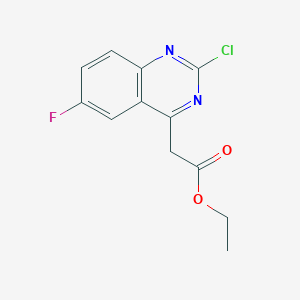
Methyl(cyclopentyl-propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl cyclopentanepropanamine: is an organic compound with the molecular formula C9H19N . It is a secondary amine, characterized by a cyclopentane ring attached to a propanamine chain, with a methyl group bonded to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Methyl cyclopentanepropanamine involves the reductive amination of cyclopentanone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of cyclopentanepropanamine with methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of N-Methyl cyclopentanepropanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl cyclopentanepropanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organic solvents like THF, bases like potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: N-Methyl cyclopentanepropanamine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of complex molecules with potential biological activity .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists. Its ability to interact with biological targets makes it valuable in drug discovery and development .
Medicine: N-Methyl cyclopentanepropanamine derivatives have potential therapeutic applications, including as antidepressants, antipsychotics, and analgesics. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-Methyl cyclopentanepropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes .
Comparison with Similar Compounds
Cyclopentanepropanamine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and biological activity.
N-Methyl cyclohexanepropanamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic properties.
Uniqueness: N-Methyl cyclopentanepropanamine is unique due to its specific structural features, including the cyclopentane ring and the methyl group on the nitrogen atom.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-cyclopentyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-10-8-4-7-9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
InChI Key |
XQXPWKNEZKBRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)



![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)


